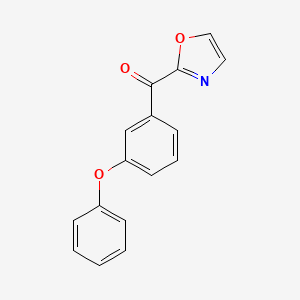

2-(3-Phenoxybenzoyl)oxazole

Description

General Overview of Oxazole (B20620) Heterocyclic Systems

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. ontosight.ainumberanalytics.com These aromatic compounds are isomeric with isoxazoles, where the heteroatoms are in adjacent positions. ontosight.ai The oxazole ring is a planar, unsaturated system that is relatively stable to heat. ontosight.ai It is a weak base, with a conjugate acid pKa of approximately 0.8. numberanalytics.comwikipedia.org

The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, and the Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde. wikipedia.orgpharmaguideline.comirjmets.com Other methods include the reaction of α-haloketones with primary amides and the Van Leusen oxazole synthesis using TosMIC (p-tolylsulfonylmethyl isocyanide). pharmaguideline.comirjmets.comsemanticscholar.org

Oxazoles undergo several types of reactions. Electrophilic aromatic substitution typically occurs at the C5 position, especially when activating groups are present. wikipedia.orgslideshare.net Nucleophilic substitution is more likely to happen at the C2 position. wikipedia.orgtandfonline.com They can also participate in cycloaddition reactions, serving as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives. wikipedia.org

The properties of oxazoles make them significant in various fields. They are found in numerous biologically active compounds and are used in the development of pharmaceuticals, agrochemicals, and materials for optoelectronics. numberanalytics.comontosight.aiontosight.ai

Structural Significance of the Oxazole Core in Advanced Chemical Architectures

The oxazole ring is a privileged scaffold in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets like enzymes and receptors. semanticscholar.orgtandfonline.commdpi.com This has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. pharmaguideline.comsemanticscholar.orgigi-global.com The structural rigidity and electronic properties of the oxazole ring contribute to the enhanced bioavailability and metabolic stability of drug candidates. irjmets.com

In materials science, the oxazole core is a valuable building block for creating complex molecules and polymers. ontosight.ai The aromatic nature of the oxazole ring facilitates π-π stacking interactions, which are crucial for the development of organic semiconductors and other advanced materials. The presence of both nitrogen and oxygen atoms also allows for coordination with metal ions, making them useful in the design of coordination polymers and catalysts. irjmets.com

The versatility of the oxazole structure allows for the creation of diverse and complex chemical architectures. Fused ring systems, such as benzoxazoles, demonstrate how the oxazole motif can be integrated into more sophisticated molecular frameworks with unique properties. igi-global.comresearchgate.net

Rationale for Investigating 2-(3-Phenoxybenzoyl)oxazole within Substituted Oxazoles

The "2-position" of the oxazole ring is a common site for substitution and is known to be reactive towards nucleophilic attack. wikipedia.orgtandfonline.com The synthesis of 2-substituted oxazoles is a well-established area of research with various methodologies available. researchgate.nettandfonline.com

The "3-phenoxybenzoyl" group is a significant substituent. The phenoxy group is known to be present in various biologically active molecules. The benzoyl group, an acyl group, can influence the electronic properties and reactivity of the oxazole ring. The synthesis of related compounds, such as 2-arylnaphtho[2,3-d]oxazole-4,9-diones, has been accomplished by reacting 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride analogs. nih.gov This highlights the feasibility of incorporating benzoyl-type structures onto a heterocyclic core.

Furthermore, the synthesis of 2,5-disubstituted oxazoles is a field of active research, with methods developed for introducing a variety of functional groups at these positions. nih.gov This provides a framework for creating and testing a library of compounds with diverse functionalities. The specific combination of the oxazole core with the 3-phenoxybenzoyl substituent in this compound presents a unique chemical entity with potential for novel applications, warranting its dedicated study.

Interactive Data Tables

Table 1: Properties of Oxazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃NO | ontosight.aiwikipedia.org |

| Molar Mass | 69.06 g/mol | wikipedia.orgslideshare.net |

| Boiling Point | 69.5 °C | wikipedia.org |

| Density | 1.050 g/cm³ | wikipedia.orgslideshare.net |

| pKa of Conjugate Acid | 0.8 | numberanalytics.comwikipedia.org |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₃ | chemicalbook.com |

| Molecular Weight | 265.26 g/mol | chemicalbook.com |

| IUPAC Name | 2-(3-phenoxybenzoyl)-1,3-oxazole | chemenu.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVHIVHPDOGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642086 | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-93-8 | |

| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 3 Phenoxybenzoyl Oxazole

General Reactivity Patterns of the Oxazole (B20620) Ring System

The oxazole ring exhibits a range of chemical behaviors, from substitution reactions to cycloadditions and rearrangements. Its aromaticity is less pronounced than that of thiazole (B1198619) or imidazole (B134444), making it more susceptible to reactions that disrupt the heterocyclic system.

Electrophilic Aromatic Substitution (EAS) Regioselectivity

Electrophilic substitution on the unsubstituted oxazole ring is generally difficult due to the deactivating effect of the heteroatoms. The pyridine-like nitrogen atom significantly reduces the electron density of the ring, making it less nucleophilic. Consequently, forcing conditions are often required, and reactions such as nitration or sulfonation are typically unsuccessful on the simple heterocycle.

However, the presence of electron-donating groups (EDGs) on the ring can activate it towards electrophilic attack. The regioselectivity of these reactions is directed by the positions of highest electron density. Theoretical and experimental studies indicate that the order of reactivity for electrophilic substitution is C5 > C4 > C2. The attack at C5 is generally preferred as it allows for the formation of a more stable cationic intermediate where the charge can be delocalized without involving the electronegative oxygen atom as effectively as in C4 or C2 attack.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C5 | Most Reactive | Highest electron density; formation of a more stabilized cationic intermediate. |

| C4 | Intermediate | Less reactive than C5. |

| C2 | Least Reactive | Highly electron-deficient due to adjacent N and O atoms. |

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution is an uncommon reaction for the oxazole ring itself. For a substitution reaction to occur, two primary conditions must be met: the presence of a good leaving group (typically a halide) and the activation of the ring by strongly electron-withdrawing groups (EWGs).

The C2 position is the most susceptible to nucleophilic attack due to its pronounced electron deficiency. Therefore, an oxazole bearing a leaving group at the C2 position, such as a 2-halooxazole, can undergo substitution with various nucleophiles. The rate of these reactions is significantly enhanced by the presence of EWGs at other positions on the ring, which can stabilize the negative charge of the intermediate Meisenheimer complex. In many instances, however, nucleophilic attack, particularly with strong nucleophiles, can lead to cleavage of the oxazole ring rather than direct substitution.

Deprotonation and Lithiation at C2

The hydrogen atom at the C2 position of the oxazole ring is the most acidic, with an estimated pKa of approximately 20. This acidity allows for regioselective deprotonation using strong bases, most commonly organolithium reagents like n-butyllithium (n-BuLi).

The resulting 2-lithiooxazole, however, is often unstable. It exists in equilibrium with a ring-opened isocyanoenolate form. This equilibrium can complicate subsequent reactions with electrophiles, potentially leading to a mixture of products. Trapping the 2-lithiooxazole intermediate successfully provides a powerful method for introducing a wide variety of substituents at the C2 position. If the C2 position is already substituted, lithiation can be directed to other positions, such as C5.

Table 2: C-H Acidity and Deprotonation Sites in Oxazole

| Position | Relative Acidity | Common Base | Stability of Anion |

|---|---|---|---|

| C2-H | Most Acidic (pKa ~20) | n-BuLi, LDA | Unstable; equilibrates with ring-opened isocyanide. |

| C5-H | Less Acidic | n-BuLi (if C2 is blocked) | Generally more stable than C2-anion. |

| C4-H | Least Acidic | Not typically deprotonated. | - |

Diels-Alder Reactions and Cycloaddition Pathways as Synthetic Transformations

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a property that has been widely exploited in the synthesis of pyridines and furans. The nature of the substituents on the oxazole ring dictates its role in the Diels-Alder reaction.

Normal Electron Demand Diels-Alder: Oxazoles bearing electron-donating groups (e.g., alkoxy, alkyl) act as electron-rich dienes and react readily with electron-poor dienophiles (e.g., maleic anhydride (B1165640), acrylates). The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile to form a furan (B31954), or dehydration to form a pyridine (B92270).

Inverse Electron Demand Diels-Alder: Conversely, oxazoles with electron-withdrawing groups are electron-deficient dienes and react with electron-rich dienophiles (e.g., enamines, enol ethers). This reactivity makes the oxazole ring a versatile component in constructing complex molecular architectures.

The reaction proceeds via a concerted [4+2] mechanism, forming a bicyclic intermediate which then aromatizes to the final product.

Ring-Opening and Rearrangement Reactions

The oxazole ring is susceptible to various ring-opening and rearrangement reactions under thermal, acidic, or basic conditions.

One of the most notable rearrangements is the Cornforth rearrangement . This is a thermal, pericyclic reaction specific to 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions. The mechanism involves an initial electrocyclic ring opening to form a nitrile ylide intermediate, which then undergoes a-dipolar cyclization to yield the rearranged oxazole. The reaction is driven by the relative thermodynamic stability of the starting material and the product.

Oxazoles can also undergo ring cleavage upon treatment with strong acids, bases, or certain nucleophiles, leading to acyclic products or rearrangement to other heterocyclic systems like imidazoles or pyrroles. For example, lithiation at C2 is often followed by a reversible ring-opening to an isocyanoenolate.

Reactivity Profile Influenced by the Phenoxybenzoyl Substituent

The presence of a 3-phenoxybenzoyl group at the C2 position of the oxazole ring profoundly alters its electronic properties and, consequently, its chemical reactivity. This substituent functions as a strong electron-withdrawing group due to the combined inductive and resonance effects of the carbonyl moiety.

Effect on EAS: The electron-withdrawing 2-acyl group strongly deactivates the entire oxazole ring towards electrophilic attack. EAS reactions, which are already difficult on the parent ring, become exceedingly challenging. Any potential substitution would still be directed towards the C5 position, but would require exceptionally harsh conditions and is generally not a viable synthetic pathway.

Effect on NAS: While the phenoxybenzoyl group itself is not a leaving group, its powerful electron-withdrawing nature significantly activates the C4 and C5 positions towards nucleophilic attack, should a suitable leaving group be present at one of those sites. However, a more likely pathway for nucleophilic interaction is the direct attack at the electrophilic carbonyl carbon of the benzoyl group.

Effect on Deprotonation: The C2 position is substituted, precluding direct deprotonation at this site. The electron-withdrawing effect of the 2-acyl group would slightly increase the acidity of the C4-H and C5-H protons compared to unsubstituted oxazole, but deprotonation at these sites would still require a very strong base. Lithiation studies on 2-substituted oxazoles have shown that deprotonation typically occurs at the C5 position.

Effect on Cycloaddition Reactions: As an electron-withdrawing substituent, the 2-phenoxybenzoyl group lowers the energy of the oxazole's LUMO (Lowest Unoccupied Molecular Orbital). This makes the molecule a more electron-deficient diene, enhancing its reactivity in inverse electron demand Diels-Alder reactions with electron-rich dienophiles. Conversely, its reactivity in normal electron demand Diels-Alder reactions would be significantly diminished.

Effect on Ring-Opening Reactions: The carbonyl group at C2 provides a new site for nucleophilic attack. Strong nucleophiles could potentially add to the carbonyl carbon, initiating a ring-opening cascade. However, the 2-acyl substituent does not enable the classic Cornforth rearrangement, which specifically requires a 4-acyl group.

Table 3: Predicted Influence of the 2-(3-Phenoxybenzoyl) Substituent on Oxazole Reactivity

| Reaction Type | Influence of Substituent | Predicted Outcome |

|---|---|---|

| EAS | Strong deactivation | Reaction is highly disfavored at all positions. |

| NAS | Activation of ring | Would facilitate substitution at C4/C5 if a leaving group is present. |

| Deprotonation | C2 position blocked | C5-lithiation becomes the most likely pathway with a strong base. |

| Diels-Alder | Electron-withdrawing | Favors inverse electron demand [4+2] cycloadditions with electron-rich dienophiles. |

| Rearrangement | No 4-acyl group | Does not undergo Cornforth rearrangement. |

| Ring-Opening | Electrophilic carbonyl | Potential for nucleophilic attack at the carbonyl carbon, possibly leading to ring cleavage. |

Inductive and Resonance Effects of the Benzoyl and Phenoxy Moieties

The electronic character of 2-(3-Phenoxybenzoyl)oxazole is dictated by the cumulative inductive and resonance effects of its constituent parts: the oxazole ring, the benzoyl group, and the phenoxy moiety. The oxazole ring itself is an electron-deficient heterocycle due to the electronegativity of its nitrogen and oxygen atoms. pharmaguideline.comkomorowski.edu.pl

The benzoyl group, attached to the C2 position of the oxazole, is strongly electron-withdrawing. This is a result of two contributing factors:

Inductive Effect (-I): The electronegative oxygen of the carbonyl group pulls electron density away from the attached phenyl and oxazole rings through the sigma bonds.

Resonance Effect (-R/-M): The carbonyl group can withdraw electron density via delocalization of pi-electrons, further deactivating the rings to which it is attached.

The interplay of these effects renders the benzoyl carbonyl carbon a significant electrophilic center, while the electron density is increased at the ortho and para positions of the phenoxy ring. The oxazole ring, being linked to the electron-withdrawing benzoyl group, experiences a further reduction in its electron density. tandfonline.com

| Moiety | Inductive Effect (-I) | Resonance Effect (+/-R) | Overall Electronic Effect |

|---|---|---|---|

| Benzoyl Group | Strongly Withdrawing | Strongly Withdrawing | Strongly Electron-Withdrawing |

| Phenoxy Group | Moderately Withdrawing | Strongly Donating | Overall Activating (ortho, para-directing) |

| Oxazole Ring | Inherently Electron-Deficient | Electron-Withdrawing |

Potential for Intramolecular Cyclizations or Rearrangements Initiated by the Substituent

While this compound is a relatively stable molecule, certain conditions could potentially initiate intramolecular reactions.

Photochemical Rearrangements: Analogous to diphenyl ethers, the phenoxy ether linkage could undergo photochemical cleavage upon UV irradiation. This process may proceed through the formation of a radical pair intermediate (a phenoxy radical and a phenyl radical). nih.gov Intramolecular recombination of these radicals could lead to rearranged isomeric products. Additionally, photocyclization involving the ketone functionality, as observed in some ortho-alkoxy phenyl ketones, represents another theoretical pathway. acs.org

Acid-Catalyzed Intramolecular Cyclization: In the presence of strong acids, such as polyphosphoric acid or sulfuric acid, an intramolecular electrophilic acylation could be envisioned. This Friedel-Crafts-type reaction would involve the electrophilic benzoyl carbonyl carbon attacking the electron-rich phenoxy-substituted ring to form a fused, six-membered ring system, yielding a xanthone-like core structure.

Reactivity at the Benzoyl Carbonyl and Phenoxy Ether Linkage

The primary sites of reactivity on the substituent portion of the molecule are the carbonyl carbon of the benzoyl group and the ether linkage of the phenoxy group.

Benzoyl Carbonyl: As a ketone, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This reaction typically proceeds through a nucleophilic acyl addition or substitution mechanism, forming a tetrahedral intermediate. libretexts.orgpressbooks.pub For instance, reduction with hydride reagents like sodium borohydride (B1222165) would yield a secondary alcohol, while reaction with Grignard reagents would produce a tertiary alcohol. The synthesis of related 2-acyl oxazoles has been achieved by reacting 2-magnesiated oxazoles with Weinreb amides, highlighting the accessibility of the C2 position to functionalization. acs.orgsigmaaldrich.comx-mol.net

Phenoxy Ether Linkage: The carbon-oxygen bond in the diphenyl ether moiety is notoriously robust and resistant to cleavage under standard laboratory conditions. Breaking this bond typically requires harsh conditions. Documented methods include reductive cleavage using alkali metals in solvents like HMPA, which proceeds via a radical anion intermediate, or electrocatalytic hydrogenolysis over nickel cathodes. researchgate.netacs.orgdatapdf.com

Mechanistic Studies of Transformation Pathways

Elucidation of Reaction Intermediates and Transition State Structures

Mechanistic pathways for the transformation of this compound can be inferred from the well-established chemistry of its functional groups.

Nucleophilic Acyl Substitution: The reaction at the benzoyl carbonyl proceeds via a two-step addition-elimination mechanism. The key species is a tetrahedral alkoxide intermediate formed upon nucleophilic attack. libretexts.orgbyjus.com The transition state leading to this intermediate involves the partial formation of the new bond between the nucleophile and the carbonyl carbon, with a corresponding rehybridization of the carbon from sp² to sp³. researchgate.net

Electrophilic Aromatic Substitution: For electrophilic attack on the electron-rich phenoxy ring, the reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).

Reactions on the Oxazole Ring: Under acidic conditions, the weakly basic nitrogen atom of the oxazole can be protonated to form an oxazolium cation intermediate. wikipedia.org This intermediate would render the entire heterocyclic system even more electron-deficient. Nucleophilic attack on the oxazole ring, often at the C2 position, can lead to ring-opening or substitution, depending on the conditions and the nature of the nucleophile. pharmaguideline.com

Kinetic and Thermodynamic Considerations in Reaction Control and Selectivity

The outcome of reactions with multiple potential products is governed by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comwikipedia.org

Kinetic Control: This regime favors the product that is formed the fastest, i.e., the one with the lowest activation energy (Ea). These conditions are typically achieved at lower temperatures with short reaction times, where the reaction is effectively irreversible. jackwestin.comlibretexts.org

Thermodynamic Control: This regime favors the most stable product, i.e., the one with the lowest Gibbs free energy (G). These conditions are achieved at higher temperatures with longer reaction times, allowing for equilibrium to be established between products. jackwestin.comlibretexts.org

For example, in a hypothetical electrophilic substitution on the phenoxy ring of this compound, the ortho and para positions are activated. The ortho position might be the kinetic product due to statistical and proximity effects, while the para product, being less sterically hindered, is often the more stable thermodynamic product. ucla.edu

| Reaction Conditions | Controlling Factor | Major Product | Rationale |

|---|---|---|---|

| Low Temperature, Short Time | Kinetic Control | ortho-substituted isomer | Lower activation energy, faster rate of formation. libretexts.org |

| High Temperature, Long Time | Thermodynamic Control | para-substituted isomer | Most stable product due to reduced steric hindrance. libretexts.org |

pH-Dependent Reaction Profiles and Optimization

The pH of the reaction medium can significantly influence the reactivity and transformation pathways of this compound by altering the protonation state of the molecule and the nature of the active reagents. mdpi.com

Acidic Conditions (low pH): The nitrogen atom at the 3-position of the oxazole ring is weakly basic and can be protonated (the pKa of the conjugate acid is approximately 0.8). wikipedia.org This protonation forms an oxazolium ion, increasing the electron-withdrawing nature of the heterocycle. Furthermore, the benzoyl carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack even by weak nucleophiles. byjus.com These conditions may also promote intramolecular cyclization or hydrolysis of the ether linkage.

Neutral Conditions (pH ≈ 7): The molecule exists in its neutral form. Reactions are dependent on the intrinsic reactivity of the functional groups and the reagents used.

Basic Conditions (high pH): In the presence of a strong base, deprotonation at the C2 position of the oxazole ring could potentially occur, creating a nucleophilic center. wikipedia.org However, this is less likely in this specific molecule due to the presence of the C2-acyl substituent. Basic conditions will favor reactions with anionic nucleophiles (e.g., hydroxide, alkoxides) at the electrophilic benzoyl carbonyl center.

| pH Range | Key Molecular State | Effect on Benzoyl Carbonyl | Effect on Oxazole Ring | Effect on Phenoxy Ring |

|---|---|---|---|---|

| Acidic (pH < 2) | Protonated (Oxazolium ion and/or protonated carbonyl) | Activated towards nucleophiles | Deactivated towards electrophiles; activated for ring-opening | Deactivated towards electrophiles |

| Neutral (pH ≈ 7) | Neutral molecule | Electrophilic | Susceptible to specific reagents (e.g., lithiation) | Activated towards electrophiles |

| Basic (pH > 10) | Neutral molecule | Susceptible to strong nucleophiles (e.g., OH⁻) | Potential for deprotonation at C2 (unlikely) | No significant change |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy of 2-(3-Phenoxybenzoyl)oxazole, distinct signals are expected for the protons on the oxazole (B20620) ring and the two phenyl rings. The chemical shifts (δ) are influenced by the electronic effects of the carbonyl group, the ether linkage, and the heterocyclic oxazole ring.

The oxazole ring itself has two protons, typically designated H-4 and H-5. These protons are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing nature of the heteroatoms in the ring. The proton at the 5-position is generally slightly more downfield than the proton at the 4-position.

The protons of the two benzene (B151609) rings will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzoyl ring are influenced by the electron-withdrawing carbonyl group, leading to a general downfield shift. The protons on the phenoxy ring are influenced by the electron-donating ether oxygen. The protons ortho and para to the phenoxy group on the benzoyl ring are expected to be the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Oxazole H-5 | ~7.8 - 8.0 | Singlet (or Doublet) |

| Oxazole H-4 | ~7.2 - 7.4 | Singlet (or Doublet) |

| Benzoyl Ring Protons | ~7.2 - 8.2 | Multiplets |

| Phenoxy Ring Protons | ~7.0 - 7.5 | Multiplets |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the two aromatic rings.

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 180-190 ppm. The carbons of the oxazole ring (C-2, C-4, and C-5) have characteristic chemical shifts, with C-2 being the most deshielded due to its position between two heteroatoms (δ ~160 ppm). The aromatic carbons will resonate in the typical range of δ 115-160 ppm, with their exact shifts determined by their substitution pattern and proximity to the ether and carbonyl functionalities.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~182 - 188 |

| Oxazole C-2 | ~159 - 162 |

| Oxazole C-5 | ~140 - 145 |

| Oxazole C-4 | ~128 - 132 |

| Aromatic C-O (Ether) | ~155 - 158 |

| Aromatic C-C=O | ~135 - 138 |

| Aromatic C (other) | ~118 - 131 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between adjacent protons on the benzoyl and phenoxy rings, helping to differentiate and assign the complex multiplets in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively link the proton signals of the oxazole ring (H-4, H-5) and the aromatic rings to their corresponding carbon atoms (C-4, C-5, and aromatic CHs), aiding in the precise assignment of the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent peak would likely be the strong carbonyl (C=O) stretching vibration from the ketone linker, typically found in the range of 1650-1680 cm⁻¹. The presence of the oxazole ring would be indicated by C=N stretching (around 1600-1650 cm⁻¹) and C-O-C stretching vibrations within the ring. The aryl ether linkage would produce a characteristic C-O-C asymmetric stretching band around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and aromatic C=C stretching peaks would appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3100 |

| Ketone C=O | Stretch | 1660 - 1680 |

| Oxazole C=N | Stretch | 1610 - 1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl Ether C-O-C | Asymmetric Stretch | 1210 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₆H₁₁NO₃, the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high confidence.

Calculated Exact Mass for [C₁₆H₁₁NO₃ + H]⁺: 266.0812 Da

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would include the cleavage of the bond between the carbonyl group and the oxazole ring, leading to fragments corresponding to the oxazolyl cation and the 3-phenoxybenzoyl cation. Another likely fragmentation would be the cleavage of the ether bond, resulting in ions corresponding to the benzoyl-oxazole radical cation and a phenoxy radical, or vice versa.

X-ray Crystallography for Solid-State Structural Determination and Conformation

However, a thorough review of published scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. While the crystal structures of numerous other oxazole and benzoxazole (B165842) derivatives have been reported, providing a framework for how such molecules pack in the solid state, the specific crystallographic parameters for the title compound are not publicly available at this time. mdpi.commdpi.com

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For a synthesized compound such as this compound, various chromatographic techniques are employed to assess its purity, identify potential impurities from the synthesis process, and analyze its presence in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The output provides quantitative data on the main compound and any impurities present.

Specific, validated HPLC methods for the routine analysis or purity determination of this compound are not detailed in the available scientific literature. While general methods for separating the parent oxazole ring system and analogous heterocyclic compounds exist, a dedicated protocol specifying column type, mobile phase composition, flow rate, and detection wavelength for this compound has not been published. sielc.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds, providing both retention time for identification and a mass spectrum that offers structural information based on fragmentation patterns.

Detailed GC-MS analytical methods and specific mass spectral data for this compound have not been published in the reviewed scientific literature. The analysis of structurally related benzoyl and heterocyclic compounds by GC-MS is common, but the characteristic retention indices and electron ionization fragmentation patterns for this compound remain uncharacterized in public research. nih.gov

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for monitoring the progress of chemical reactions, identifying compounds, and determining purity. sigmaaldrich.comscientificlabs.co.uk Separation is achieved on a thin layer of adsorbent material, and compounds are identified by their retention factor (Rf).

While TLC is frequently employed in synthetic procedures involving oxazole derivatives to monitor reaction completion, specific data regarding the behavior of this compound are not available in published reports. ias.ac.in Information such as the retention factor (Rf) in various solvent systems and effective visualization techniques for this specific compound has not been documented.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. From this, a wide range of chemical properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. irjweb.comnih.gov It provides a balance of accuracy and computational efficiency, making it suitable for studying medium to large organic molecules like 2-(3-Phenoxybenzoyl)oxazole. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be distributed across the electron-rich phenoxy and phenyl rings, while the LUMO would likely be concentrated on the electron-deficient benzoyl-oxazole moiety.

| Parameter | Symbol | Significance | Illustrative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.8 eV |

| Energy Band Gap | ΔE | Chemical reactivity and stability | 4.7 eV |

This table presents illustrative values typical for similar aromatic heterocyclic compounds to demonstrate the concept.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. ejosat.com.tr It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. ejosat.com.trresearchgate.net

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density, such as those around electronegative atoms like oxygen and nitrogen. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms attached to aromatic rings, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the carbonyl oxygen and the nitrogen and oxygen atoms of the oxazole (B20620) ring as primary sites for electrophilic interaction.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. More negative values indicate higher stability.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile, or electron acceptor.

| Descriptor | Formula | Significance | Illustrative Value |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.15 eV |

| Global Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.35 eV |

| Global Softness | S = 1 / (2η) | Reciprocal of hardness | 0.21 eV⁻¹ |

| Electrophilicity Index | ω = μ² / (2η) | Electron-accepting capacity | 3.67 eV |

This table presents illustrative values calculated from the HOMO/LUMO energies in the previous table to demonstrate the concept.

While DFT is a primary tool, other quantum chemical methods can provide complementary insights. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, are based on first principles without empirical parameters, offering high accuracy for smaller systems. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them very fast and suitable for screening large numbers of molecules, though with lower accuracy than DFT or ab initio approaches. These methods can be used to corroborate findings from DFT or to perform preliminary scans of molecular properties.

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, optimized structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov

For this compound, an MD simulation could reveal the rotational freedom around the single bonds connecting the phenoxy group, the central carbonyl group, and the oxazole ring. This analysis is crucial for understanding how the molecule might change its shape to fit into the active site of a biological target, such as an enzyme. nih.gov Furthermore, simulations in a solvent like water would show how the molecule interacts with its environment, providing insights into its solubility and the stability of different conformations.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to understand the interactions between a molecule and a surface or another molecule. In the context of material science, these studies can predict how this compound might adsorb onto a surface, which is crucial for applications such as coatings, sensors, or as a component in composite materials.

While specific molecular dynamics simulations for this compound on material surfaces are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on related heterocyclic compounds. For instance, studies on the adsorption of the parent molecule, oxazole, have been conducted to explore its potential in gas capture applications. These investigations often employ Density Functional Theory (DFT) to model the interactions between the oxazole ring and various surfaces, such as metallic clusters. The insights gained from these studies suggest that the nitrogen and oxygen atoms of the oxazole ring in this compound would likely play a key role in its interaction with surfaces through electronic interactions.

Docking studies can elucidate the preferred binding modes and energies of this compound with different material surfaces. These simulations typically involve placing the molecule in various orientations relative to the surface and calculating the interaction energy for each configuration. The results can reveal the most stable adsorption geometries and the nature of the intermolecular forces involved, such as van der Waals forces, hydrogen bonding, or electrostatic interactions. The phenoxy and benzoyl groups of the molecule would contribute significantly to these interactions, influencing its orientation and binding strength.

Table 1: Key Parameters in Molecular Modeling of Surface Interactions

| Parameter | Description | Relevance to this compound |

| Adsorption Energy | The energy released when a molecule adsorbs onto a surface. | A higher adsorption energy indicates a more stable interaction between the molecule and the material. |

| Binding Orientation | The preferred spatial arrangement of the molecule on the surface. | Determines how the molecule presents itself to the environment, affecting surface properties. |

| Intermolecular Forces | The types of non-covalent interactions between the molecule and the surface. | Dictates the strength and specificity of the adsorption process. |

| Surface Coverage | The density of adsorbed molecules on the surface. | Influences the overall modification of the material's surface properties. |

Structure-Property Relationship (SPR) Modeling for Predictive Design

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the molecular structure of a compound and its physical, chemical, or material properties. For this compound, SPR models could be developed to predict properties relevant to material science, such as solubility, thermal stability, or mechanical strength when incorporated into a polymer matrix.

The development of an SPR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be topological, geometric, electronic, or quantum chemical in nature. By statistically correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built.

Table 2: Examples of Molecular Descriptors for SPR Modeling

| Descriptor Type | Example | Information Encoded |

| Topological | Wiener Index | Branching and size of the molecule. |

| Geometric | Molecular Surface Area | The accessible surface of the molecule for interactions. |

| Electronic | Dipole Moment | The polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | The electron-donating and accepting capabilities of the molecule. |

Theoretical Prediction of Reaction Mechanisms and Energy Landscapes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reaction mechanisms and exploring the potential energy landscapes of chemical reactions involving this compound. These studies can identify the most likely pathways for its synthesis, degradation, or further chemical modification.

DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information allows for the construction of a potential energy surface, which maps the energy of the system as a function of the positions of its atoms. By identifying the minimum energy paths on this surface, the most favorable reaction mechanisms can be elucidated.

For this compound, theoretical studies could predict its reactivity towards electrophiles and nucleophiles. The oxazole ring itself has characteristic reactivity patterns. For instance, electrophilic substitution is generally favored at the C5 position, while nucleophilic attack is more likely at the C2 position. The presence of the 3-phenoxybenzoyl substituent will modulate this reactivity through its electronic effects.

Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide valuable insights into the molecule's reactivity. The energy and distribution of these frontier orbitals indicate the likely sites for electron donation and acceptance, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT studies on similar oxazole derivatives have shown that such calculations can effectively predict their chemical behavior. irjweb.com

The exploration of the potential energy landscape can also reveal the existence of different conformers of this compound and the energy barriers between them. This is particularly relevant for understanding its flexibility and how it might pack in a solid-state material.

Table 3: Key Outputs of Theoretical Reaction Mechanism Studies

| Computational Output | Description | Significance for this compound |

| Transition State Structures | The high-energy geometry that must be passed for a reaction to occur. | Helps in understanding the kinetic feasibility of a reaction pathway. |

| Activation Energy | The energy barrier that must be overcome for a reaction to proceed. | A lower activation energy indicates a faster reaction rate. |

| Reaction Enthalpy | The net energy change during a reaction. | Determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| HOMO/LUMO Analysis | The energies and spatial distributions of the frontier molecular orbitals. | Predicts the sites of electrophilic and nucleophilic attack. |

Applications in Materials Science and Organic Synthesis

Oxazole (B20620) Derivatives as Ligands in Transition Metal Catalysis

Oxazole derivatives are effective ligands in transition metal catalysis due to the presence of nitrogen and oxygen atoms that can coordinate with metal centers. This coordination can influence the catalytic activity and selectivity of the metal complex. For instance, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts in both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ligand significantly impacts the performance of the copolymerization reaction and the microstructure of the resulting polymers. mdpi.com

In addition to polymerization, oxazole compounds are utilized in transition-metal-catalyzed C-H activation reactions. researchgate.net For example, Rh(III)-catalyzed cascade C-H activation/annulation of 2-phenyloxazoles with maleimides has been reported for the construction of pyrroloisoquinoline derivatives. researchgate.net Similarly, new benzoxazole-based ligands have been synthesized and complexed with transition metals like Cu, Co, Ni, and Zn. nih.gov These complexes have demonstrated potential applications in various fields, underscoring the importance of the oxazole moiety in ligand design. nih.gov The development of transition metal-mediated protocols for oxazole synthesis is also an active area of research, highlighting the synergy between organometallic chemistry and heterocyclic synthesis. core.ac.uk

Role as Building Blocks and Intermediates in Complex Organic Molecule Synthesis

The oxazole nucleus is a valuable building block in organic synthesis, providing a stable aromatic core that can be further functionalized. nih.gov Its derivatives serve as key intermediates in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. researchgate.netnih.gov The van Leusen oxazole synthesis is a notable method that utilizes tosylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from aldehydes, demonstrating the role of oxazoles as versatile synthetic targets. nih.gov

The utility of oxazoles as synthetic intermediates is further exemplified by their role in the preparation of various heterocyclic systems. pharmaguideline.com The reactivity of the oxazole ring allows for its transformation into other important chemical scaffolds. tandfonline.com

A significant application of oxazoles in organic synthesis is their participation in Diels-Alder [4+2] cycloaddition reactions, where they act as dienes. researchgate.net This reactivity allows for the synthesis of highly substituted pyridines and furans, which can be challenging to prepare through other methods. researchgate.netresearchgate.net The reaction of oxazoles with dienophiles like alkenes or alkynes leads to the formation of a bicyclic intermediate which can then rearrange to yield the desired heterocyclic product. pharmaguideline.comresearchgate.net

For example, the reaction of an oxazole with an alkyne dienophile typically results in the formation of a furan (B31954) derivative, while reaction with an alkene dienophile can lead to a pyridine (B92270). researchgate.net The efficiency of these cycloaddition reactions can be enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com This synthetic strategy has been successfully applied to the total synthesis of natural products containing pyridine and furan rings. researchgate.net

Advanced Materials Research Potential

The inherent properties of the oxazole scaffold, such as its aromaticity, rigidity, and potential for electronic modification, make it an attractive candidate for the development of advanced materials.

Oxazole derivatives have been investigated for their luminescent and fluorescent properties. The extended π-conjugation in many oxazole-containing molecules can lead to strong fluorescence emission. researchgate.net For instance, certain 2,5-di(benzoxazolyl)phenols exhibit fluorescence with excited-state proton transfer. acs.org The photophysical properties of oxazole derivatives are often influenced by their molecular structure and the solvent environment. researchgate.net Some oxazole analogues have shown reversible fluorescence photoswitching, highlighting their potential in molecular sensors and optical devices. researchgate.net The development of highly luminescent materials based on heterocyclic systems like oxadiazoles (B1248032) and triazoles further suggests the potential of oxazole derivatives in optoelectronics. nih.gov

Table 1: Photophysical Properties of Selected Oxazole Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Solvent | Reference |

|---|---|---|---|---|---|

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine | Not specified | ~400 and ~550 | Approaching unity | Non-polar solvents | researchgate.net |

| 2,5-dibenzoxazolylphenols | Not specified | Not specified | Not specified | Not specified | acs.org |

Oxazole derivatives have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. ijcsi.proresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the oxazole molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. ijcsi.pro This adsorption can occur through both physical (van der Waals forces, hydrogen bonding) and chemical interactions, involving the nitrogen and oxygen heteroatoms of the oxazole ring. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate the inhibitory action of oxazole derivatives. ijcsi.proresearchgate.netsemanticscholar.org Polarization studies often reveal that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions, sometimes with a predominant effect on one. ijcsi.prosemanticscholar.org The adsorption of these inhibitors on the metal surface frequently follows the Langmuir adsorption isotherm. ijcsi.prosemanticscholar.org Quantum chemical calculations using density functional theory (DFT) have also been used to correlate the molecular structure of oxazole derivatives with their inhibition efficiency. ijcsi.proresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Example Oxazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Technique | Reference |

|---|---|---|---|---|

| (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol (C1) | Not specified | Increases with concentration | Gravimetric, EIS, Polarization | ijcsi.pro |

| 4-{[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methoxy]methyl}-benzene-1-sulfonate (C2) | Not specified | Increases with concentration | Gravimetric, EIS, Polarization | ijcsi.pro |

| 4-[(azidoxy)methyl]-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole (C3) | Not specified | Increases with concentration | Gravimetric, EIS, Polarization | ijcsi.pro |

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | 0.05 | 93.5 | Weight-loss, Electrochemical | researchgate.net |

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.gov This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. While research on AIE in compounds directly featuring the "2-(3-Phenoxybenzoyl)oxazole" structure is not widely reported, related heterocyclic systems have shown promising AIE characteristics.

For example, derivatives of imidazole (B134444) and phenanthroimidazole have been shown to exhibit aggregation-induced emission or aggregation-induced emission enhancement (AIEE). rsc.orgrsc.orgnih.gov The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The structural features of "this compound," with its multiple aromatic rings and potential for restricted rotation upon aggregation, suggest that it and its derivatives could be promising candidates for AIE materials. Further research in this area could lead to the development of novel fluorophores with applications in various fields of materials science. nih.gov

Theoretical Considerations for Electronic and Optical Materials

While extensive experimental data on the electronic and optical properties of this compound are not widely published, its potential for applications in materials science can be theoretically inferred from its structure and by analogy to related oxazole-containing compounds. The molecule incorporates a π-conjugated system extending across the phenyl, benzoyl, and oxazole moieties. This conjugation is fundamental to its potential use in electronic and optical materials, as it governs the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and optical characteristics of such molecules. nih.gov These calculations can elucidate key parameters that determine a material's performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The key structural features of this compound that influence its properties are:

The Benzoyl Group: The carbonyl group acts as an electron-withdrawing group, further influencing the electron distribution and lowering the LUMO energy.

The Phenoxy Group: This group can act as a weak electron-donating substituent. Its connection via an ether linkage provides rotational freedom, which can affect the planarity of the molecule and, consequently, the extent of π-conjugation. The meta-position of the phenoxy group on the benzoyl ring creates a specific charge distribution that differs from its ortho- or para-isomers, potentially leading to unique photophysical properties.

The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter. A smaller energy gap generally corresponds to absorption of longer wavelengths of light. semanticscholar.org For organic materials, this gap is typically in the range that allows for absorption and emission in the ultraviolet-visible spectrum. By introducing various electron-donating or electron-accepting substituents onto the phenyl or phenoxy rings, the HOMO and LUMO levels can be selectively tuned. juniperpublishers.com For instance, adding strong donor groups would raise the HOMO energy, while adding more acceptor groups would lower the LUMO energy, both effects leading to a reduction in the energy gap. semanticscholar.org

Theoretical calculations for a molecule like this compound would typically yield data on these electronic parameters. While specific values for this exact compound are not available, an illustrative set of calculated properties for a generic phenoxybenzoyl-oxazole derivative is presented below to demonstrate the type of information generated.

| Calculated Parameter | Illustrative Value | Significance in Materials Science |

|---|---|---|

| HOMO Energy | -5.85 eV | Relates to the ionization potential and electron-donating ability; important for hole injection/transport. |

| LUMO Energy | -2.20 eV | Relates to the electron affinity and electron-accepting ability; important for electron injection/transport. |

| Energy Gap (Eg) | 3.65 eV | Determines the optical absorption and emission properties; dictates the color and operational voltage in OLEDs. |

| Dipole Moment (µ) | 3.5 D | Influences molecular packing in the solid state, solubility, and the performance of nonlinear optical materials. |

| Maximum Absorption Wavelength (λmax) | ~340 nm | Indicates the primary wavelength of light the material absorbs, relevant for applications like OPVs and photodetectors. |

These theoretical considerations suggest that this compound is a promising scaffold for developing new materials. Its properties could be finely tuned through synthetic modification, making it a valuable target for discovery-oriented research.

Combinatorial Chemistry and High-Throughput Synthesis for Materials Discovery

The discovery of novel materials with optimized electronic and optical properties often requires the synthesis and screening of a large number of candidate molecules. Combinatorial chemistry and high-throughput synthesis are powerful strategies that enable the rapid generation of libraries of related compounds, accelerating the materials discovery process. researchgate.net The this compound scaffold is well-suited for these approaches due to the synthetic accessibility of its constituent parts.

A combinatorial approach to creating a library based on this scaffold would involve systematically varying the substituents on the different aromatic rings of the molecule. Key building blocks for such a library would include:

A set of substituted phenoxy precursors.

A set of substituted benzoyl precursors.

An oxazole-forming reagent.

Modern synthetic methods for oxazole formation, such as the van Leusen reaction or the Robinson-Gabriel synthesis, are robust and can be adapted for parallel synthesis formats. nih.govijpsonline.com For example, a library could be constructed by reacting a diverse set of substituted 3-phenoxybenzoic acids with a reagent that delivers the oxazole core.

The power of this strategy lies in the ability to create a matrix of products from a smaller set of starting materials. For instance, using 10 different substituted phenols and 10 different substituted benzoic acids could theoretically generate a library of 100 unique 2-(phenoxybenzoyl)oxazole derivatives. This allows for a systematic exploration of how different functional groups at various positions affect the material's properties.

Below is a data table illustrating a hypothetical combinatorial library designed to explore the structure-property relationships of this compound derivatives.

| Library Position | R¹ Substituent (on Phenoxy Ring) | R² Substituent (on Benzoyl Ring) | Target Property for Optimization |

|---|---|---|---|

| Entry 1 | -H (unsubstituted) | -H (unsubstituted) | Baseline (Reference Compound) |

| Entry 2 | 4'-OCH₃ (Electron-Donating) | -H | Lower Ionization Potential (HOMO Tuning) |

| Entry 3 | -H | 4-CF₃ (Electron-Withdrawing) | Higher Electron Affinity (LUMO Tuning) |

| Entry 4 | 4'-N(CH₃)₂ (Strong Donor) | 4-CN (Strong Acceptor) | Reduced Energy Gap / Red-Shifted Emission |

| Entry 5 | 2',6'-(CH₃)₂ (Steric Bulk) | -H | Increased Solubility / Amorphous Film Formation |

| Entry 6 | 4'-Br | 5-Br | Heavy-Atom Effect for Phosphorescence |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies for 2-(3-Phenoxybenzoyl)oxazole

The future of synthesizing this compound hinges on the adoption of green and sustainable chemistry principles. mdpi.com Research will likely focus on moving away from conventional methods that may involve harsh conditions or hazardous reagents. Key areas for development include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to significantly reduce reaction times and improve yields for the synthesis of various oxazole (B20620) derivatives. mdpi.comresearchgate.net Future studies could optimize these energy-efficient methods for the specific cyclocondensation and coupling reactions required to form the this compound scaffold.

Mechanochemistry: Performing reactions in the solid state by grinding, often without the need for bulk solvents, represents a highly sustainable approach. mdpi.com Investigating mechanochemical routes could lead to a more environmentally friendly and economical synthesis process. mdpi.com

Eco-Friendly Catalysis: The development and application of recyclable and non-toxic catalysts are paramount. For instance, heterogeneous catalysts like Cu(II)-SBA-15 have been used for the green synthesis of 2-aryl benzoxazoles and could be adapted for this compound. The use of nanocatalysts under solvent-free conditions is another promising avenue. ijpsonline.com

Alternative Solvent Systems: Research into the use of deep eutectic solvents (DES) and ionic liquids as reaction media is expected to grow. mdpi.comnih.gov These solvents are often biodegradable and can be recovered and reused, minimizing the environmental impact of the synthesis. mdpi.comnih.gov

In-depth Mechanistic Understanding of Key Reactions and Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and improving yields. While general mechanisms for oxazole formation, such as the van Leusen reaction, are known, specific mechanistic details for the synthesis of this compound remain an area for deeper investigation. nih.gov Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Key research activities would include:

Kinetic Studies: To determine the rate-determining steps and the influence of various parameters (temperature, concentration, catalyst loading) on the reaction rate.

Isotopic Labeling: To trace the path of atoms throughout the reaction, confirming bond formation and cleavage steps.

Intermediate Trapping and Characterization: Identifying and characterizing transient intermediates can provide direct evidence for a proposed reaction pathway. nih.gov

Computational Analysis: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition states, offering insights that are often difficult to obtain experimentally.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry and machine learning are set to revolutionize the way novel derivatives of this compound are designed. These in silico approaches can predict the properties of molecules before they are synthesized, saving significant time and resources. ekb.egjcchems.com

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: Developing robust QSAR/QSPR models can establish mathematical relationships between the chemical structure and specific properties (e.g., thermal stability, photoluminescence, electronic properties). nih.gov Associative Neural Networks (ANN) and other machine learning algorithms can be used to build highly predictive models from existing experimental data. nih.gov

Molecular Docking: While often used in drug discovery, molecular docking can also be applied in material science to simulate how a molecule like this compound might interact with a surface or within a crystal lattice, providing insights into its potential for applications like organic electronics. ekb.egnih.gov

Machine Learning-Enabled Platforms: The development of integrated platforms that use machine learning to guide the design process is a major goal. llnl.gov Such systems can screen vast virtual libraries of potential derivatives and identify candidates with the highest probability of possessing desired characteristics. llnl.gov

Comprehensive Exploration of Structure-Property Relationships in Specific Material Science Applications

A systematic investigation into the structure-property relationships (SPRs) of this compound derivatives is essential for their rational design in material science. nih.gov This involves synthesizing a library of analogues with systematic structural modifications and meticulously characterizing their physical and chemical properties.

Future research should focus on correlating specific structural features with material properties as illustrated in the conceptual table below.

| Structural Modification | Target Property | Potential Application |

| Introducing electron-donating/withdrawing groups on the phenoxy ring | Tuning of HOMO/LUMO energy levels, absorption/emission spectra | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Altering the substitution pattern on the benzoyl moiety | Modifying molecular packing, thermal stability, liquid crystallinity | High-performance polymers, Liquid Crystal Displays (LCDs) |

| Replacing the oxazole ring with bioisosteres (e.g., oxadiazole, thiazole) | Altering charge transport characteristics, photophysical properties | Organic Field-Effect Transistors (OFETs), fluorescent probes |

| Extending the conjugated system | Red-shifting absorption/emission, enhancing charge mobility | Near-Infrared (NIR) emitting materials, advanced electronics |

Data-mining techniques like subgroup discovery (SGD) could be employed to analyze the resulting datasets and uncover non-obvious correlations between specific structural descriptors and material performance. researchgate.net

Integration of Synthetic and Computational Approaches for Rational Material Design

The most powerful approach for future research lies in the seamless integration of synthetic chemistry and computational modeling. wiley.com This synergistic strategy creates a closed-loop, iterative process for material discovery.

This integrated workflow would proceed as follows:

Predictive Design: Advanced computational models (QSPR, machine learning) are used to design a small set of novel this compound derivatives predicted to have superior properties for a specific application. mdpi.com

Sustainable Synthesis: The top virtual candidates are then synthesized using the most efficient and sustainable methods developed (as outlined in section 7.1). nih.gov

Experimental Validation: The new compounds are thoroughly characterized to measure their actual properties.

Model Refinement: The experimental data is fed back into the computational models, improving their accuracy and predictive power for the next cycle of design. llnl.gov

This rational design loop accelerates the discovery process, minimizes trial-and-error synthesis, and facilitates the development of next-generation materials based on the this compound scaffold with precisely tailored functionalities. wiley.com

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(3-Phenoxybenzoyl)oxazole, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound can be approached through multistep reactions involving oxazole ring formation and subsequent functionalization. A plausible route involves:

- Step 1 : Condensation of 3-phenoxybenzoyl chloride with a preformed oxazole precursor (e.g., 2-aminoxazole) under anhydrous conditions using a base like triethylamine.

- Step 2 : Cyclization via dehydration using catalysts such as POCl₃ or PCl₃, as demonstrated in analogous oxazole syntheses .

- Optimization : Reaction temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for acyl chloride to oxazole precursor) are critical. Monitor progress via TLC or HPLC to minimize side products like hydrolyzed intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify characteristic signals:

- Oxazole protons (δ 8.1–8.3 ppm for H-2 and H-4; coupling constants ~2 Hz for vicinal protons).

- Phenoxy benzoyl carbonyl carbon (δ ~165 ppm in ¹³C NMR).

- IR : Confirm C=O stretching (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹ for C=N) .

- Mass Spectrometry : Exact mass (HRMS) should match [M+H]⁺ with <2 ppm error. Fragmentation patterns should include loss of CO (44 Da) from the benzoyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and excited-state intramolecular proton transfer (ESIPT) behavior of this compound?

- Methodology :

- Optimize geometry using B3LYP/6-31+G(d) to model ground-state (S₀) and excited-state (S₁) configurations.

- Calculate vertical excitation energies (TDDFT) to predict absorption/emission wavelengths.

- Analyze H-bond strength via IR vibrational modes (O-H stretching at ~3000 cm⁻¹) and electron density shifts (NBO analysis) .

- Key Insights : Benzannulation at the oxazole ring may minimally affect ESIPT emission wavelengths but increase energy barriers due to charge transfer character .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives, such as inconsistent antimicrobial efficacy across studies?

- Experimental Design :

- Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables (e.g., lipophilicity, H-bond donors) influencing activity discrepancies .

Q. How can reaction mechanisms for electrophilic substitution on this compound be experimentally validated?

- Approach :

- Perform kinetic studies (e.g., nitration with HNO₃/H₂SO₄) under controlled conditions. Monitor regioselectivity via LC-MS or ¹H NMR.

- Isotope labeling (e.g., deuterated solvents) to track protonation sites.

- Compare with computational predictions (activation energies via DFT) to identify rate-determining steps .

Q. What methodologies enable the study of metal coordination complexes involving this compound, and how do these complexes impact catalytic or biological activity?

- Synthesis : React with transition metals (Cu²⁺, Co²⁺, Ni²⁺) in ethanol/water mixtures at pH 6–7. Characterize via:

- UV-Vis : d-d transitions (e.g., Cu²⁺ at ~600 nm).

- Magnetic susceptibility : Determine geometry (octahedral vs. square planar) .

- Application : Test catalytic efficiency in oxidation reactions (e.g., cyclohexane → cyclohexanol) or antimicrobial synergy assays .

Methodological Challenges and Solutions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

- Catalyst Screening : Test Pd(OAc)₂/XPhos or Ni(COD)₂ for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (1:1 to 1:2).

- Solvent Effects : Use toluene/DMF mixtures (4:1) to balance solubility and reactivity.

- Microwave Assistance : Reduce reaction time (10–20 min at 120°C) to suppress decomposition .

Q. What advanced techniques (e.g., X-ray crystallography, cryo-EM) are suitable for resolving the solid-state structure of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.